![molecular formula C11H5F3N6 B4318464 14-(trifluoromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene](/img/structure/B4318464.png)
14-(trifluoromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene
概要
説明
6-(Trifluoromethyl)bis[1,2,4]triazolo[3,4-c:4’,3’-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethyl)bis[1,2,4]triazolo[3,4-c:4’,3’-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and methanesulfonic acid . The reaction mixture is then refluxed, and the product is isolated through filtration and drying.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification and quality control to ensure the compound meets pharmaceutical standards.
化学反応の分析
Types of Reactions: 6-(Trifluoromethyl)bis[1,2,4]triazolo[3,4-c:4’,3’-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the triazole rings .
科学的研究の応用
6-(Trifluoromethyl)bis[1,2,4]triazolo[3,4-c:4’,3’-a]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(trifluoromethyl)bis[1,2,4]triazolo[3,4-c:4’,3’-a]quinoxaline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . Molecular docking studies have shown that the compound can form stable complexes with various proteins, contributing to its biological activity .
類似化合物との比較
6-(Trifluoromethyl)bis[1,2,4]triazolo[3,4-c:4’,3’-a]quinoxaline is unique due to its trifluoromethyl group, which enhances its stability and bioavailability. Similar compounds include:
1,2,4-Triazolo[3,4-b]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrazines: Investigated for their anticancer properties.
Quinoxaline derivatives: Used in various therapeutic applications, including anticancer and antimicrobial agents.
These compounds share similar core structures but differ in their substituents and specific biological activities, highlighting the unique properties of 6-(trifluoromethyl)bis[1,2,4]triazolo[3,4-c:4’,3’-a]quinoxaline.
特性
IUPAC Name |
14-(trifluoromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N6/c12-11(13,14)6-1-2-7-8(3-6)20-5-16-18-10(20)9-17-15-4-19(7)9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYIAEKRWSAMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N3C=NN=C3C4=NN=CN24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-OXOPYRROLIDIN-1-YL)-N-{1-[(PYRROLIDIN-1-YL)METHYL]CYCLOHEXYL}BENZENE-1-SULFONAMIDE](/img/structure/B4318398.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4318409.png)


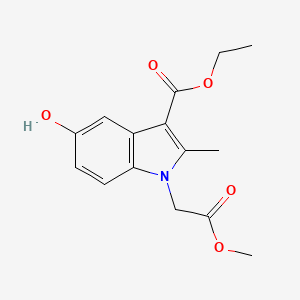
![3-(diethylamino)propyl 6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B4318436.png)
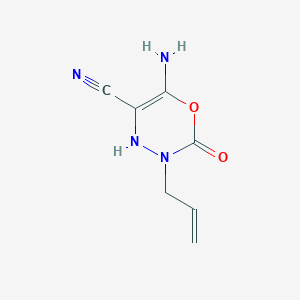
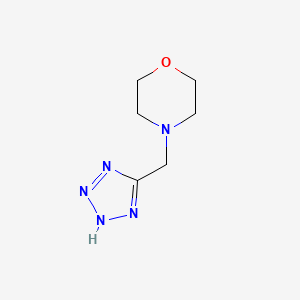
![N-(3,5-dichlorophenyl)-N'-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B4318462.png)
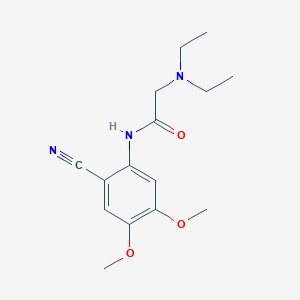
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(benzylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4318466.png)
![N-(3,4-DICHLOROPHENYL)-N'-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}METHYLIDENE)UREA](/img/structure/B4318468.png)
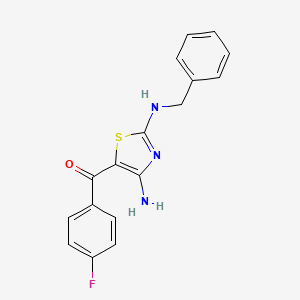
![2-({4-CYANO-5-[({[4-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B4318481.png)
